molecular formula C8H18N2O2 B8496779 (2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID

(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID

Cat. No.: B8496779
M. Wt: 174.24 g/mol
InChI Key: TXJCSRZHJCNEBF-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a carboxyl group, and a diethylamino group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID can be achieved through several synthetic routes. One common method involves the reaction of (S)-2-aminobutyric acid with diethylamine under specific conditions. The reaction typically requires a solvent such as ethanol and is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of biocatalysis. For example, recombinant Escherichia coli strains can be engineered to express enzymes that catalyze the conversion of precursor molecules into the target compound. This method offers advantages such as high yield and enantiopurity .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxyl group can be reduced to form alcohol derivatives.

    Substitution: The diethylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include oxo derivatives, alcohol derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of (2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as cholinesterase and histone deacetylase, thereby modulating various biochemical pathways. These interactions can lead to changes in cellular processes and have potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    (S)-2-aminobutyric acid: A structurally similar compound with a simpler amino acid backbone.

    (S)-2-hydroxy-4-(methylthio)butanoic acid: Another amino acid derivative with a different functional group.

Uniqueness

(2S)-2-AMINO-4-(DIETHYLAMINO)BUTANOIC ACID is unique due to the presence of the diethylamino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents .

Properties

Molecular Formula

C8H18N2O2

Molecular Weight

174.24 g/mol

IUPAC Name

(2S)-2-amino-4-(diethylamino)butanoic acid

InChI

InChI=1S/C8H18N2O2/c1-3-10(4-2)6-5-7(9)8(11)12/h7H,3-6,9H2,1-2H3,(H,11,12)/t7-/m0/s1

InChI Key

TXJCSRZHJCNEBF-ZETCQYMHSA-N

Isomeric SMILES

CCN(CC)CC[C@@H](C(=O)O)N

Canonical SMILES

CCN(CC)CCC(C(=O)O)N

Origin of Product

United States

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